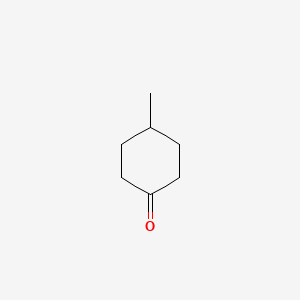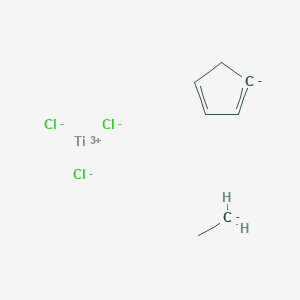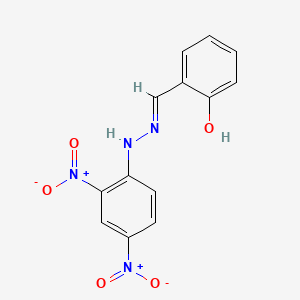
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum(II) tetrachloro-: is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions . This compound is commonly used as a precursor to synthesize other platinum catalysts and has significant applications in various fields, including chemistry, biology, medicine, and industry .
作用机制
Target of Action
Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands
Mode of Action
It is known that it can be used as a source of platinum .
Biochemical Pathways
It is known to be used in the synthesis of other platinum-based catalysts .
Pharmacokinetics
It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .
Action Environment
It is known that the compound is used as a precursor to synthesize other platinum catalysts .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tetraammineplatinum(II) tetrachloro- typically involves the reaction of ammonium chloroplatinate(IV) with oxalic acid, strong ammonia water, and calcium acetate in a sequential manner . The reaction conditions are carried out at normal temperature and pressure, making the process simple to operate and control .
Industrial Production Methods: The industrial production of tetraammineplatinum(II) tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the crystallization of the tetraammineplatinum(II) acetate solution, followed by vacuum drying to obtain high-purity crystals . This method ensures high reaction yield and product purity, making it suitable for batch and industrial production .
化学反应分析
Types of Reactions: Tetraammineplatinum(II) tetrachloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with substituted ligands.
科学研究应用
Chemistry: Tetraammineplatinum(II) tetrachloro- is widely used as a precursor for synthesizing other platinum catalysts, which are essential in various chemical reactions, including hydrogenation and oxidation reactions .
Biology: In biological research, this compound is used to study the interactions of platinum complexes with biological molecules, such as DNA and proteins. It helps in understanding the mechanisms of action of platinum-based drugs .
Medicine: Tetraammineplatinum(II) tetrachloro- serves as a model compound for developing platinum-based anticancer drugs. Its interactions with cellular components provide insights into the design of more effective and less toxic chemotherapeutic agents .
Industry: In industrial applications, this compound is used in the production of platinum-based catalysts for various processes, including petrochemical refining and environmental management .
相似化合物的比较
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) hydroxide hydrate
- Tetraamminepalladium(II) chloride monohydrate
- Sodium tetrachloroplatinate(II) hydrate
Comparison: Tetraammineplatinum(II) tetrachloro- is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
13820-46-7 |
|---|---|
分子式 |
Cl4H12N4Pt2 |
分子量 |
600.1 g/mol |
IUPAC 名称 |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChI 键 |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
规范 SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
相关CAS编号 |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
